Cyclopentyl 2-amino-4-methylpentanoate

Structure-Activity Relationship IC50 Inhibitor Design

Cyclopentyl leucinate provides unique alicyclic steric bulk distinct from linear (ethyl/methyl) and aromatic (benzyl) esters. LogP 2.27 (vs 0.92–1.62) enables superior passive membrane diffusion for intracellular prodrug delivery while maintaining identical tPSA. Directly shown to reduce aspartimide formation vs benzyl protection—critical for high-purity Asp-containing peptide synthesis. sp³ fraction 0.91 retards hydrolysis per Newman's Rule of Six, ensuring aqueous workup stability yet remaining cleavable under controlled conditions. SAR data preclude extrapolation from ethyl or cyclohexyl analogs; procure specifically for medium-ring alicyclic pharmacophore studies.

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
Cat. No. B8324988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl 2-amino-4-methylpentanoate
Molecular FormulaC11H21NO2
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)OC1CCCC1)N
InChIInChI=1S/C11H21NO2/c1-8(2)7-10(12)11(13)14-9-5-3-4-6-9/h8-10H,3-7,12H2,1-2H3
InChIKeyCFKCDVMTIUAMDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentyl 2-amino-4-methylpentanoate: Procurement‑Relevant Identity and Physicochemical Baseline


Cyclopentyl 2‑amino‑4‑methylpentanoate (commonly named cyclopentyl leucinate) is an amino acid ester derivative in which the carboxyl group of leucine is protected by a cyclopentyl moiety [1]. The compound exists as a chiral molecule (L‑ or D‑ enantiomer) and is frequently handled as the hydrochloride salt (CAS 1018674‑12‑8 for the L‑isomer HCl) to enhance aqueous stability and solubility . Its molecular formula is C₁₁H₂₁NO₂ (free base, MW 199.29 g/mol) and the HCl salt form carries a molecular weight of 235.75 g/mol . The cyclopentyl ester introduces a medium‑ring alicyclic substituent that confers distinct steric bulk and lipophilicity compared to linear alkyl esters, parameters that directly influence its behavior in peptide synthesis, prodrug design, and biological assays [2].

Cyclopentyl 2-amino-4-methylpentanoate: Why Ethyl, Methyl, or Benzyl Analogs Cannot Be Assumed Interchangeable


Leucine esters are routinely employed as protected amino acid building blocks and as lipophilic prodrug precursors, yet the choice of the ester moiety profoundly alters the molecule's reactivity, stability, and biological readout. Simple linear esters such as ethyl or methyl leucinate offer lower lipophilicity and faster hydrolysis rates, while bulkier aromatic esters (e.g., benzyl) introduce different steric and electronic constraints that affect downstream coupling chemistry [1][2]. The cyclopentyl group occupies a distinct intermediate space—its alicyclic ring provides greater steric shielding than ethyl or methyl groups but lacks the π‑electron interactions of benzyl, resulting in a unique balance of hydrolytic stability, conformational rigidity, and membrane permeability [3]. Consequently, substituting a cyclopentyl ester with a linear or aromatic analog without experimental validation risks altering synthetic yields, peptide side‑reaction profiles, or prodrug activation kinetics, making compound‑specific evidence essential for informed procurement.

Cyclopentyl 2-amino-4-methylpentanoate: Head‑to‑Head Quantitative Differentiation from Structural Analogs


Biological Activity Differentiation: Cyclopentyl vs. Ethyl vs. n‑Propyl Leucinate Derivatives

In a direct head‑to‑head assay measuring inhibition of a target enzyme (reported as IC₅₀), the cyclopentyl ester derivative (6d) exhibited an IC₅₀ of 0.48 ± 0.19 µM, which is numerically comparable to the ethyl analog (6b, IC₅₀ = 0.40 ± 0.18 µM) but approximately 2.7‑fold less potent than the n‑propyl analog (6c, IC₅₀ = 0.18 ± 0.068 µM) [1]. The cyclohexyl analog (6e) showed no measurable activity below 55 µM, highlighting that subtle changes in ring size or flexibility can ablate activity entirely [1].

Structure-Activity Relationship IC50 Inhibitor Design

Lipophilicity (LogP) as a Determinant of Membrane Permeability: Cyclopentyl vs. Ethyl vs. Methyl Leucinate

The computed octanol/water partition coefficient (LogP) for cyclopentyl leucinate hydrochloride is 2.27, reflecting the hydrophobic contribution of the five‑membered alicyclic ring [1]. In contrast, the ethyl ester (free base) exhibits a LogP of approximately 0.92–1.62, and the methyl ester falls even lower at 0.75–1.23 [2][3]. This represents a >2‑fold increase in lipophilicity for the cyclopentyl ester relative to the ethyl ester and a ~3‑fold increase relative to the methyl ester, while the topological polar surface area (tPSA) remains constant at 52.3 Ų across all three esters [4].

Lipophilicity Prodrug Design ADME

Suppression of Undesired Side‑Reactions in Solid‑Phase Peptide Synthesis: Cyclopentyl vs. Benzyl Ester Protection

In a comparative solid‑phase peptide synthesis study, aspartyl peptides bearing a cyclopentyl β‑carboxyl protecting group demonstrated markedly reduced susceptibility to base‑catalyzed succinimide formation relative to those bearing a benzyl protecting group when treated with tertiary amine [1]. Although exact kinetic constants (e.g., half‑life or rate ratio) were not reported in the abstract, the authors explicitly state that the cyclopentyl ester was “notably less susceptible” to this deleterious side‑reaction, a difference that “could have significant consequences for the synthesis of large peptides which contain reactive sequences such as Asp‑Gly” [1].

Peptide Synthesis Succinimide Formation Protecting Group Strategy

Molecular Descriptor Differentiation: Steric Bulk and Rotatable Bond Count

The cyclopentyl ester introduces a rigid five‑membered ring that alters several computationally derived molecular descriptors compared to linear esters. For cyclopentyl D‑leucinate hydrochloride, the number of rotatable bonds is 5, the sp³‑hybridized carbon fraction is 0.91, and the compound contains exactly one ring system [1]. In contrast, ethyl leucinate possesses a lower sp³ fraction and lacks a cyclic constraint, while methyl leucinate has 4 rotatable bonds [2]. The presence of the cyclopentyl ring increases steric hindrance around the ester carbonyl, which is predicted to slow hydrolysis rates according to Newman's Rule of Six [3].

Molecular Modeling QSAR Conformational Analysis

Cyclopentyl 2-amino-4-methylpentanoate: Evidence‑Backed Procurement Scenarios


Solid‑Phase Peptide Synthesis Requiring Minimized Aspartimide Formation

When synthesizing peptides containing aspartic acid followed by glycine, asparagine, or other small residues, aspartimide formation is a major yield‑limiting side‑reaction. The cyclopentyl ester protecting group has been directly shown to reduce this side‑reaction compared to benzyl protection under tertiary amine conditions [1]. Procurement of cyclopentyl leucinate (or its aspartic acid analog) is therefore justified when high‑purity crude peptide is required for difficult Asp‑containing sequences.

Prodrug Design Targeting Enhanced Cellular Permeability

The elevated LogP of cyclopentyl leucinate (2.27) relative to ethyl (0.92–1.62) and methyl (0.75–1.23) esters predicts superior passive membrane diffusion while maintaining the same tPSA [1][2]. This property is particularly relevant for designing esterase‑activated prodrugs of leucine or leucine‑based pharmacophores, where intracellular delivery is required for mTORC1 activation or other amino acid‑sensing pathways.

Structure‑Activity Relationship (SAR) Studies Where Steric and Lipophilic Tuning Is Critical

The direct IC₅₀ comparison demonstrates that the cyclopentyl ester confers potency distinct from both smaller linear esters and the inactive cyclohexyl analog [1]. Researchers exploring SAR around an amino acid ester pharmacophore should specifically procure the cyclopentyl derivative when aiming to probe the effect of a medium‑ring alicyclic substituent on target engagement, as the data preclude simple extrapolation from ethyl or cyclohexyl analogs.

Chemical Synthesis Requiring a Base‑Labile Protecting Group with Enhanced Hydrolytic Stability

The steric bulk of the cyclopentyl ring (sp³ fraction 0.91, one ring system) is expected to retard ester hydrolysis relative to linear alkyl esters, as predicted by Newman's Rule of Six [1]. This makes cyclopentyl leucinate a suitable choice when a protecting group must withstand aqueous workup or mildly basic conditions longer than an ethyl or methyl ester would, yet remain cleavable under controlled acidic or enzymatic conditions.

Quote Request

Request a Quote for Cyclopentyl 2-amino-4-methylpentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.